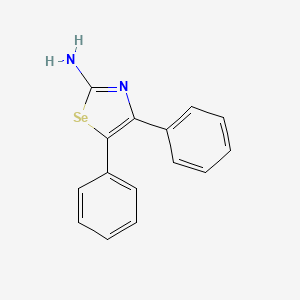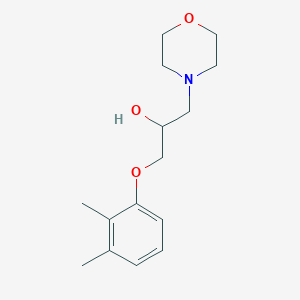
4,5-Diphenyl-1,3-selenazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diphenyl-1,3-selenazol-2-amine is an organoselenium compound characterized by a five-membered ring containing selenium and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1,3-selenazol-2-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis . The reaction conditions often require equimolar amounts of the reactants and are carried out under controlled temperatures to ensure the formation of the desired selenazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
4,5-Diphenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like thiols or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields selenoxides, while reduction with sodium borohydride regenerates the parent selenide compound.
科学研究应用
4,5-Diphenyl-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organoselenium compounds.
Biology: The compound exhibits potential antioxidant properties, making it a candidate for studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4,5-Diphenyl-1,3-selenazol-2-amine involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
4,5-Diphenyl-1,3-thiazol-2-amine: Similar structure but contains sulfur instead of selenium.
4,5-Diphenyl-1,3-oxazol-2-amine: Contains oxygen instead of selenium.
4,5-Diphenyl-1,3-imidazol-2-amine: Contains two nitrogen atoms in the ring.
Uniqueness
4,5-Diphenyl-1,3-selenazol-2-amine is unique due to the presence of selenium, which imparts distinct redox properties compared to its sulfur, oxygen, and nitrogen analogs. These properties make it particularly valuable in applications requiring redox activity, such as antioxidant research and potential anticancer therapies .
属性
CAS 编号 |
7496-79-9 |
|---|---|
分子式 |
C15H12N2Se |
分子量 |
299.24 g/mol |
IUPAC 名称 |
4,5-diphenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C15H12N2Se/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) |
InChI 键 |
HRBZDTQMKWBAGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C([Se]C(=N2)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B12152114.png)
![methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate](/img/structure/B12152120.png)
![N-(4-sulfamoylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12152121.png)
![2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide](/img/structure/B12152135.png)
![N-[4-(morpholine-4-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B12152146.png)
![N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B12152148.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12152166.png)
![4-[(4-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12152172.png)
![[4-(3,4-dichlorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12152179.png)

![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152189.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12152196.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B12152210.png)
![(4E)-5-(3-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12152216.png)
